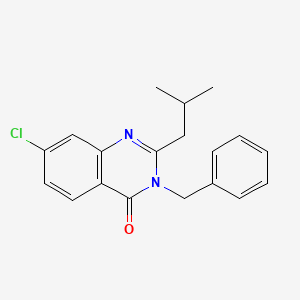

3-benzyl-7-chloro-2-isobutylquinazolin-4(3H)-one

Overview

Description

3-benzyl-7-chloro-2-isobutylquinazolin-4(3H)-one is a heterocyclic compound that has been extensively studied for its potential applications in medicinal chemistry. This compound belongs to the class of quinazoline derivatives, which have been found to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.

Scientific Research Applications

Antitubercular and Antibacterial Activities :

- A study by Rao, G. K., & Subramaniam, R. (2015) synthesized analogs derived from 3-amino-2-arylquinazolin-4(3H)-one and tested them for their antitubercular and antibacterial activities. Compounds in this series showed good antitubercular activity, and one exhibited significant antibacterial activity (Rao & Subramaniam, 2015).

- Another research by Anand, R., et al. (2011) focused on the antitubercular evaluation of 7-chloro-3-(substituted benzylidene/phenyl ethylidene amino)-2-phenyl quinazolin-4(3H)-ones. The study found that one of the synthesized compounds exhibited activity equivalent to the standard antitubercular compound isoniazid (Anand et al., 2011).

Anticancer Activity :

- Noolvi, M., & Patel, H. (2013) synthesized novel 3-(substituted benzylideneamino)-7-chloro-2-phenyl quinazoline-4(3 H )-one derivatives. These were evaluated for anticancer activity, with one compound showing remarkable activity against CNS SNB-75 Cancer cell line. The study also utilized rational approach and QSAR techniques to understand the pharmacophoric requirement for these derivatives as antitumor agents (Noolvi & Patel, 2013).

- Al-Suwaidan, I. A., et al. (2016) designed, synthesized, and evaluated a series of 3-benzyl-substituted-4(3H)-quinazolinones for their in vitro antitumor activity. Some compounds in this series showed broad-spectrum antitumor activity, and others exhibited selectivity towards specific cancer cell lines (Al-Suwaidan et al., 2016).

Vasodilation and Hypotension :

- A study by Li, S., et al. (2016) investigated a novel 3-benzylquinazolin-4(3H)-one derivative, Z32, for its vasorelaxant and antihypertensive effects. The compound was found to induce vasorelaxation and lower arterial pressure through the inhibition of calcium flux, suggesting potential application in hypertension treatment (Li et al., 2016).

Radioiodination and Biodistribution :

- Al-Salahi, R., et al. (2018) conducted a study on radioiodination and biodistribution of a newly synthesized 3-benzyl-2-([3-methoxybenzyl]thio)benzo[g]quinazolin-4(3H)-one. This research explored the potential of benzoquinazoline as a radiopharmaceutical for targeting tumor cells (Al-Salahi et al., 2018).

properties

IUPAC Name |

3-benzyl-7-chloro-2-(2-methylpropyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O/c1-13(2)10-18-21-17-11-15(20)8-9-16(17)19(23)22(18)12-14-6-4-3-5-7-14/h3-9,11,13H,10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVBSKDCINWYUOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NC2=C(C=CC(=C2)Cl)C(=O)N1CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-benzyl-7-chloro-2-isobutylquinazolin-4(3H)-one | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(N,N-diallylsulfamoyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2838159.png)

![3-(4-chlorophenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2838161.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-2-(methylthio)benzamide](/img/structure/B2838167.png)

![4-Benzyl-1-(3-oxo-3-pyrrolidin-1-ylpropyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2838169.png)

![7-[(cyclopropylmethyl)amino]-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2838172.png)

![3-[(4-Aminophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2838174.png)

![1-(4-[3-(3,4-Dimethoxyphenyl)pyrazolo[1,5-A]pyrimidin-5-YL]phenyl)-4(1H)-pyridinone](/img/structure/B2838175.png)

![N-(4-phenyl-1,3-thiazol-2-yl)-N-(2-phenylethyl)-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2838177.png)

![5-(2-methoxyethyl)-N-(3-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2838182.png)